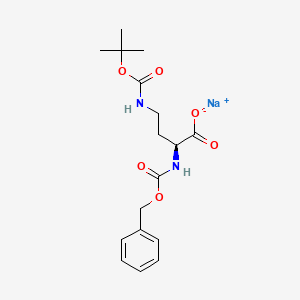
Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound that features protective groups commonly used in organic synthesis. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are used to protect amino groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of amino acids. The process begins with the amino acid, which undergoes protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc groups using specific reagents.
Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection of Cbz Group: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Deprotection of Boc Group: Treatment with strong acids like trifluoroacetic acid (TFA).
Major Products Formed
Deprotection: The major products are the free amino acid and the corresponding by-products (benzyl alcohol and tert-butanol).
Scientific Research Applications
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups are essential in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of drug candidates where selective protection and deprotection of functional groups are required.
Biochemistry: Studying enzyme mechanisms and protein interactions by modifying amino acids.
Mechanism of Action
The compound exerts its effects primarily through the protection of amino groups. The Cbz and Boc groups prevent the amino groups from participating in unwanted reactions, allowing for selective transformations. The deprotection mechanisms involve:
Cbz Group: Hydrogenation leads to the cleavage of the benzyloxycarbonyl group, releasing the free amine.
Boc Group: Acidic conditions protonate the carbonyl oxygen, facilitating the cleavage of the tert-butoxycarbonyl group.
Comparison with Similar Compounds
Similar Compounds
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((methoxycarbonyl)amino)butanoate: Similar structure but with a methoxycarbonyl protecting group instead of Boc.
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((ethoxycarbonyl)amino)butanoate: Uses an ethoxycarbonyl group for protection.
Uniqueness
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to the combination of Cbz and Boc groups, offering dual protection and versatility in synthetic applications. The Boc group provides stability under basic conditions, while the Cbz group is stable under acidic conditions, allowing for selective deprotection strategies.
Properties
Molecular Formula |
C17H23N2NaO6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H24N2O6.Na/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);/q;+1/p-1/t13-;/m0./s1 |
InChI Key |
GPWCLTYKUCDBST-ZOWNYOTGSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















